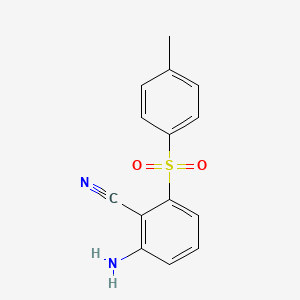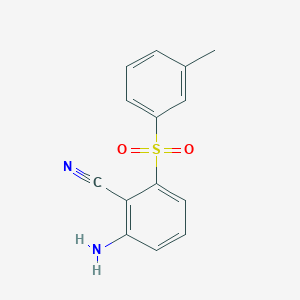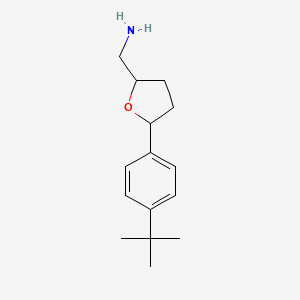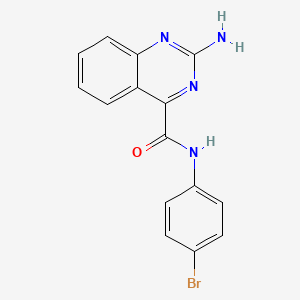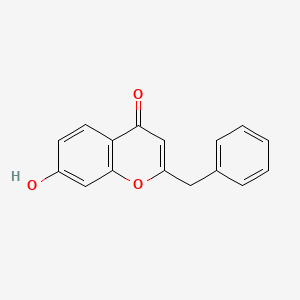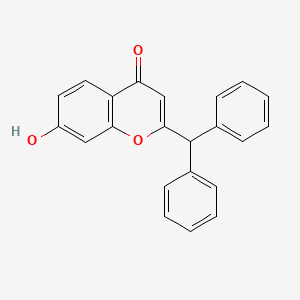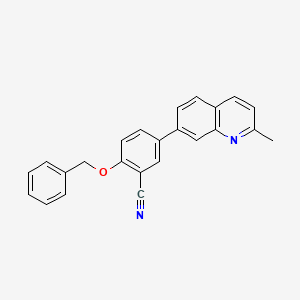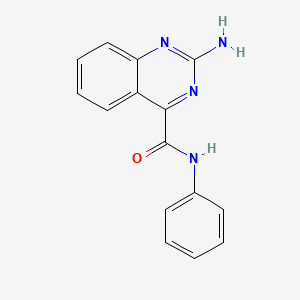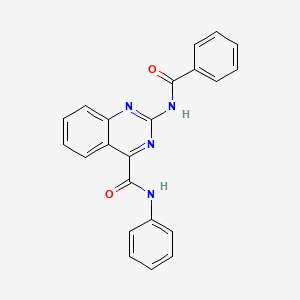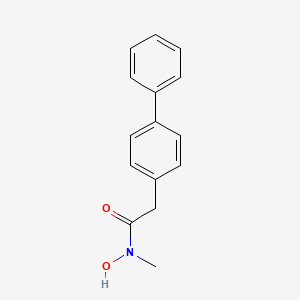
2-Biphenyl-4-yl-N-hydroxy-N-methyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Biphenyl-4-yl-N-hydroxy-N-methyl-acetamide is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The specific structure of this compound includes a biphenyl moiety substituted with a hydroxy and a methyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenyl-4-yl-N-hydroxy-N-methyl-acetamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The hydroxy and methyl acetamide groups can be introduced through nucleophilic substitution reactions. For instance, the hydroxy group can be added via a hydroxylation reaction, while the methyl acetamide group can be introduced using acylation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as:
Batch Processing: This method involves the stepwise addition of reagents in a controlled environment, allowing for precise control over reaction conditions.
Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a reactor, which can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Biphenyl-4-yl-N-hydroxy-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxy derivatives
Substitution: Formation of nitro or halogenated biphenyl derivatives
Scientific Research Applications
2-Biphenyl-4-yl-N-hydroxy-N-methyl-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Biphenyl-4-yl-N-hydroxy-N-methyl-acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxy and methyl acetamide groups can form hydrogen bonds and other interactions with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]acetamide: This compound shares a similar biphenyl core but has different substituents, which can lead to variations in its chemical and biological properties.
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: Another biphenyl derivative with distinct functional groups, used as a κ-opioid receptor antagonist.
Uniqueness
2-Biphenyl-4-yl-N-hydroxy-N-methyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and methyl acetamide groups allow for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-hydroxy-N-methyl-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C15H15NO2/c1-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 |
InChI Key |
OKCNSKAFTYDWAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841530.png)
